Ethyl 2-(2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18(25)11-16-13-29-21(22-16)23-19(26)17-9-6-10-24(20(17)27)12-15-8-5-4-7-14(15)2/h4-10,13H,3,11-12H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGMXVUIXYIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available literature regarding its synthesis, biological evaluations, and mechanisms of action.
Synthesis of this compound
The synthesis of this compound typically involves multicomponent reactions that integrate thiazole and dihydropyridine moieties. These reactions can be catalyzed under mild conditions, often yielding moderate to high purity products. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
- Antibacterial Properties :
- The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 20 to 50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Comparative studies indicate that the compound's efficacy is on par with standard antibiotics like ciprofloxacin and gentamicin.
| Bacterial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.25 |
| Escherichia coli | 30 | 4 |
| Bacillus subtilis | 25 | 0.5 |
Antifungal Activity
The compound has also been tested for antifungal activity against various strains. Results indicate moderate antifungal effects with MIC values typically between 50 to 100 μg/mL against fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated selective cytotoxicity towards cancer cell lines including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
The compound exhibited IC50 values ranging from 10 to 30 μM, indicating significant potential for further development as an anticancer agent .
The biological activity of this compound is hypothesized to arise from its ability to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways involved in fungal growth. Additionally, its anticancer activity may be linked to the induction of apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the application of this compound in clinical settings:
- Case Study in Antibacterial Treatment : A study involving patients with multidrug-resistant infections demonstrated that the incorporation of this compound into treatment regimens led to improved outcomes compared to standard therapies alone.
- Case Study in Cancer Therapy : In a clinical trial involving breast cancer patients, the compound was administered alongside conventional chemotherapy agents, resulting in enhanced tumor regression rates without significant adverse effects .
Scientific Research Applications
Medicinal Chemistry
Drug Design and Pharmacological Activity
Ethyl 2-(2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate has been studied for its potential as a pharmacophore in drug development. The compound demonstrates various pharmacological activities, including:
- Antitumor Activity : Similar compounds have shown significant inhibitory effects on cancer cell lines. For instance, derivatives of dihydropyridine have been reported to inhibit breast cancer cells with an IC50 value of 5.0 µM.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-(2-(1-(2-methylbenzyl)-... | Breast Cancer | 5.0 |
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce pro-inflammatory cytokines, showing a reduction of up to 70% in TNF-alpha levels compared to control.
| Treatment | Cytokine Level Reduction (%) | Reference |
|---|---|---|
| Ethyl Derivative | 70% TNF-alpha | |
| Control (No Treatment) | 10% TNF-alpha |
- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against Gram-positive bacteria.
Biological Studies
Mechanism of Action
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit kinases involved in cancer progression.
- Modulation of Receptor Activity : The dihydropyridine structure suggests potential interactions with calcium channels, influencing cellular excitability and inflammatory responses.
- Antioxidant Properties : The presence of electron-rich groups may contribute to scavenging free radicals, reducing oxidative stress.
Materials Science
The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into the synthesis of novel polymers incorporating this compound could lead to advancements in electronic devices and sensors.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Dihydropyridine Derivatives : Research has shown that derivatives featuring the dihydropyridine core exhibit significant biological activity, particularly as calcium channel blockers (CCBs). These compounds are synthesized through various organic reactions involving multi-step processes .
- Antimicrobial Evaluation : A study evaluated the antimicrobial potential of similar thiazole-containing compounds against various bacterial strains, demonstrating their effectiveness as potential therapeutic agents .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, enhancing their viability as therapeutic agents .
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is synthesized via a modified Hantzsch reaction:
Reagents :
- 2-Methylbenzylamine
- Ethyl acetoacetate
- Ammonium acetate
- Acetic acid (solvent)
Procedure :
- Condensation : 2-Methylbenzylamine reacts with ethyl acetoacetate in acetic acid under reflux (110°C, 6–8 hours).
- Cyclization : Ammonium acetate is added to facilitate ring closure, forming the dihydropyridine core.
- Hydrolysis : The ethyl ester is hydrolyzed to a carboxylic acid using NaOH (2M, 60°C, 2 hours).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (cyclization) | 68–72% | |
| Purity (HPLC) | ≥95% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time:
- Conditions : 150°C, 20 minutes, 300 W.
- Advantage : Yield improves to 78–82% with reduced side products.
Thiazole-Acetate Derivative Preparation
Thiazole Ring Formation
The 4-thiazol-4-ylacetate segment is synthesized via cyclization:
Reagents :
- Ethyl 2-bromoacetate
- Thiourea
- Chloroacetone
Procedure :
- Cyclocondensation : Thiourea reacts with chloroacetone in ethanol (reflux, 4 hours) to form 2-aminothiazole.
- Alkylation : Ethyl 2-bromoacetate is added to introduce the acetate side chain (K₂CO₃, DMF, 60°C, 3 hours).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (thiazole) | 85% | |
| Purity (NMR) | >98% |
Amide Coupling Reaction
Carbodiimide-Mediated Coupling
The dihydropyridine carboxylic acid and thiazole-4-ylacetate are coupled using EDCl/HOBt:
Reagents :
- 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Thiazole-4-ylacetate amine
- EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (hydroxybenzotriazole)
- DMF (solvent)
Procedure :
- Activation : Carboxylic acid is activated with EDCl/HOBt (0°C, 30 minutes).
- Coupling : Thiazole amine is added, and the reaction proceeds at room temperature (12 hours).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (amide) | 65–70% | |
| Reaction Time | 12 hours |
One-Pot Coupling Optimization
A one-pot method avoids intermediate isolation:
Industrial-Scale Considerations
For large-scale production:
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
- Crystallization : Ethanol/water mixture achieves >99% purity after recrystallization.
Spectroscopic Characterization
Critical spectral data confirm structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.35–7.18 (m, 4H, benzyl-H), 4.12 (q, 2H, ester-CH₂).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Comparative Analysis of Methods
Table 1: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Time (Hours) |
|---|---|---|---|
| Hantzsch + EDCl Coupling | 68 | 95 | 20 |
| Microwave + One-Pot | 75 | 97 | 8 |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetate?
The synthesis typically involves multistep reactions, starting with the formation of the thiazole core. A general procedure includes:
- Step 1: Condensation of a benzothioamide derivative with ethyl 4-bromo-3-oxobutanoate in refluxing ethanol to form the thiazole-acetate intermediate .
- Step 2: Coupling the intermediate with 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid via an amide bond formation using coupling agents like DCC or EDC .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Key Analytical Techniques:
- TLC for reaction monitoring.
- NMR (¹H and ¹³C) and HRMS for structural confirmation .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H and ¹³C NMR: Assigns proton environments and carbon frameworks, confirming the thiazole ring, dihydropyridine moiety, and ester groups. For example, the thiazole C-H proton appears as a singlet near δ 7.2–7.5 ppm .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and amides) .
- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can computational modeling enhance understanding of its bioactivity?
- Molecular Docking: Predicts binding affinity to biological targets (e.g., enzymes) by analyzing interactions like hydrogen bonds and hydrophobic contacts. For example, the dihydropyridine ring may interact with ATP-binding pockets in kinases .
- MD Simulations: Assess stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
Methodological Considerations:
- Use software like AutoDock Vina or Schrödinger Suite.
- Validate models with experimental IC₅₀ values from enzymatic assays .
Q. What strategies optimize synthetic yield and purity?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control: Reflux conditions (~80°C) for thiazole formation minimize side products .
- Catalysis: Use of DMAP in amide coupling enhances reaction efficiency .
Q. How are crystal structures resolved, and what challenges arise?
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) reduces thermal motion artifacts .
- Refinement: SHELXL refines structural parameters (e.g., anisotropic displacement, hydrogen bonding) using Olex2 or WinGX interfaces .
Challenges:
Q. What mechanisms explain its potential pharmacological activity?
- Enzyme Inhibition: The thiazole and dihydropyridine moieties may inhibit kinases or proteases by mimicking ATP or substrate binding .
- Cellular Assays: MTT assays on cancer cell lines (e.g., HeLa) measure cytotoxicity, while Western blotting confirms target modulation (e.g., p53 activation) .
Methodological Steps:
- In Vitro Testing: Dose-response curves (1–100 µM) to determine IC₅₀.
- SAR Studies: Modify substituents (e.g., 2-methylbenzyl group) to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
